4-Methylumbelliferyl 4-Deoxy-
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Overview
Description
4-Methylumbelliferyl 4-Deoxy- is a derivative of 4-Methylumbelliferone, a compound known for its fluorescent properties. This compound is often used in biochemical assays due to its ability to emit fluorescence when exposed to ultraviolet light. It is particularly useful in the study of enzymatic activities and metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl 4-Deoxy- typically involves the modification of 4-Methylumbelliferone. One common method includes the fusion of 1,6;3,4-dianhydro-2-O-tosyl-β-D-galactopyranose with 2,4,6-trimethylpyridinium fluoride, followed by successive actions of ammonia, methyl trifluoroacetate, and acetic anhydride . This results in the formation of 1,6-anhydro-3-O-acetyl-2,4-dideoxy-2-trifluoroacetamido-4-fluoro-β-D-glucopyranose, which is then converted into 3,6-di-O-acetyl-2,4-dideoxy-2-trifluoroacetamido-4-fluoro-αD-glucopyranosyl fluoride by the reaction with HF/Py .
Industrial Production Methods
Industrial production methods for 4-Methylumbelliferyl 4-Deoxy- are not well-documented in the literature. the synthesis generally follows similar routes as described above, with optimizations for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Methylumbelliferyl 4-Deoxy- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
4-Methylumbelliferyl 4-Deoxy- has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in the study of enzymatic activities, particularly in the detection of glycosidases.
Medicine: Utilized in diagnostic assays for various diseases, including lysosomal storage disorders.
Industry: Applied in the development of fluorescent dyes and markers.
Mechanism of Action
The mechanism of action of 4-Methylumbelliferyl 4-Deoxy- involves its interaction with specific enzymes and metabolic pathways. When exposed to ultraviolet light, the compound emits fluorescence, which can be measured to determine the activity of specific enzymes. This property makes it a valuable tool in biochemical assays and diagnostic tests .
Comparison with Similar Compounds
Similar Compounds
4-Methylumbelliferone: The parent compound, known for its use in studying hyaluronic acid synthesis.
4-Methylumbelliferyl N-acetyl-β-D-glucosaminide: Used in the study of chitinase activity.
4-Methylumbelliferyl 2-Sulfamino-2-deoxy-Alpha-D-glucopyranoside: Employed in pharmaceutical testing.
Uniqueness
4-Methylumbelliferyl 4-Deoxy- is unique due to its specific structural modifications, which enhance its fluorescent properties and make it particularly useful in certain biochemical assays. Its ability to emit fluorescence upon exposure to ultraviolet light sets it apart from other similar compounds.
Properties
IUPAC Name |
[(2S,4S,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-2-(acetyloxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H42N2O16/c1-15-10-28(43)50-25-11-22(8-9-24(15)25)48-34-30(36-17(3)38)32(47-21(7)42)31(27(51-34)14-45-19(5)40)52-33-29(35-16(2)37)26(46-20(6)41)12-23(49-33)13-44-18(4)39/h8-11,23,26-27,29-34H,12-14H2,1-7H3,(H,35,37)(H,36,38)/t23-,26-,27+,29+,30+,31+,32+,33-,34+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGDIRLUTJXWBX-BWJCCMTOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC4C(C(CC(O4)COC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)COC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H42N2O16 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673187 |
Source
|
Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2-acetamido-4-O-(2-acetamido-3,6-di-O-acetyl-2,4-dideoxy-beta-D-xylo-hexopyranosyl)-3,6-di-O-acetyl-2-deoxy-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
734.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228931-52-9 |
Source
|
Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2-acetamido-4-O-(2-acetamido-3,6-di-O-acetyl-2,4-dideoxy-beta-D-xylo-hexopyranosyl)-3,6-di-O-acetyl-2-deoxy-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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